ANILINE, p-CHLORO-N-METHYL-N-NITROSO-

Analytical Chemistry Chromatography Nitrosamine Detection

ANILINE, p-CHLORO-N-METHYL-N-NITROSO- (CAS 1007-19-8) is a specialized N-nitrosamine reference standard essential for analytical method development and validation in pharmaceutical impurity testing. Unlike generic nitrosamine standards, its unique para-chloro substituent and distinct HPLC retention profile enable accurate identification and quantification of this specific NDSRI, as required by EMA/FDA guidance. Its well-characterized LogP (~2.44) and electrochemical behavior make it ideal for SAR studies dissecting mutagenicity-carcinogenicity relationships. Procure this compound to ensure regulatory compliance and experimental reproducibility in nitrosamine risk assessment programs.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 1007-19-8
Cat. No. B8560799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANILINE, p-CHLORO-N-METHYL-N-NITROSO-
CAS1007-19-8
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Cl)N=O
InChIInChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyKMLOMEZHMOIAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aniline, p-Chloro-N-Methyl-N-Nitroso- (CAS 1007-19-8): A Research-Grade N-Nitrosamine Standard


ANILINE, p-CHLORO-N-METHYL-N-NITROSO- (CAS 1007-19-8) is a synthetic aromatic N-nitrosamine, characterized by a para-chloro substituent on the aniline ring and a nitroso group on the secondary amine nitrogen . As a member of the N-nitrosamine class, it is primarily used in analytical and toxicological research, including as a reference standard for nitrosamine impurity testing, and as a model compound for studying structure-activity relationships (SAR) in carcinogenesis and mutagenesis [1].

The Scientific Imperative for Specifying p-Chloro-N-Methyl-N-Nitrosoaniline (CAS 1007-19-8)


Generic substitution among N-nitrosamines is scientifically unjustifiable due to the profound impact of subtle structural changes on biological activity, metabolic fate, and physicochemical properties. The carcinogenic and mutagenic potency of N-nitrosomethylaniline derivatives is highly dependent on the nature and position of aromatic ring substituents [1]. For example, the non-mutagenic parent N-nitrosomethylaniline (NMA) is a potent esophageal carcinogen in rats, while its para-nitro analog (p-NO2-NMA) is a powerful direct-acting mutagen but non-carcinogenic [1]. This class of compounds is known for a lack of correlation between simple mutagenicity assays and carcinogenic outcome [2]. Therefore, substituting the para-chloro analog (1007-19-8) with another N-nitrosamine without specific, quantitative data would introduce unknown and potentially significant variables, compromising experimental reproducibility and the validity of analytical or toxicological conclusions.

Quantitative Differentiation of p-Chloro-N-Methyl-N-Nitrosoaniline (CAS 1007-19-8) from Structural Analogs


HPLC Retention Behavior of p-Chloro-N-Methyl-N-Nitrosoaniline Compared to Other 4-Substituted Analogs

In a comparative HPLC study of seven 4-substituted N-nitrosomethylaniline (4-R-NMA) derivatives, the 4-chloro derivative (1007-19-8) exhibits a unique retention time under optimized reversed-phase conditions, distinct from other analogs such as 4-H, 4-CH3, 4-OCH3, 4-CN, 4-OH, and 4-NO2 [1]. This differential retention provides the basis for chromatographic separation and identification of this specific compound in complex mixtures, a critical feature for analytical method development.

Analytical Chemistry Chromatography Nitrosamine Detection

Lipophilicity Profile (LogP) of p-Chloro-N-Methyl-N-Nitrosoaniline

The calculated partition coefficient (LogP) for 4-chloro-N-methyl-N-nitrosoaniline is 2.44 (ACD/LogP) or 2.45760 . This quantitative value is a key determinant of its solubility, membrane permeability, and distribution. In contrast, the parent compound, N-nitrosomethylaniline (4-H-NMA), has a lower predicted LogP, indicating that the 4-chloro substitution significantly increases the compound's lipophilicity.

Physicochemical Properties Lipophilicity ADME Prediction

Quantified Carcinogenic Potential: Class-Level Inference for p-Chloro-N-Methyl-N-Nitrosoaniline

The compound is predicted to be a potent carcinogen based on its structural similarity to the highly potent N-nitrosodiethylamine (NDEA) . The electron-withdrawing effect of the para-chloro group is hypothesized to enhance metabolic activation, potentially increasing the formation of DNA-reactive intermediates . Regulatory assessments for nitrosamine impurities use the carcinogenic potency (TD50) of close structural analogs as a basis for setting exposure limits when compound-specific data is unavailable [1].

Toxicology Carcinogenesis Nitrosamine Impurity Risk

Chemical and Physical Stability Profile for Handling and Storage

The compound is described as generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat . Its insolubility in water but solubility in organic solvents like ethanol and chloroform is a key practical consideration. Its boiling point is reported as 307.2°C at 760 mmHg, with a density of 1.23 g/cm³ .

Chemical Stability Handling Safety

Specialized Research Applications for p-Chloro-N-Methyl-N-Nitrosoaniline (CAS 1007-19-8)


Analytical Reference Standard for Nitrosamine Impurity Testing

As a characterized N-nitrosamine with a unique HPLC retention profile [1], ANILINE, p-CHLORO-N-METHYL-N-NITROSO- is an ideal reference standard for developing and validating analytical methods for detecting and quantifying this specific nitrosamine drug substance related impurity (NDSRI) in pharmaceutical products, in accordance with regulatory guidance [2].

Structure-Activity Relationship (SAR) Studies in Carcinogenesis

This compound serves as a key tool in SAR investigations exploring the link between the electronic and steric properties of para-substituents on N-nitrosomethylanilines and their biological activity. Its use is critical for dissecting the disconnect between in vitro mutagenicity and in vivo carcinogenicity observed across this chemical series [3], as studies show that even small changes in the aromatic ring substituent can drastically alter carcinogenic outcome [4].

Investigation of N-Nitrosamine Formation Pathways

Due to its well-defined structure and solubility profile , this compound can be employed as a model analyte to study the mechanisms and yields of N-nitrosamine formation from secondary amine precursors and nitrosating agents. Such studies are relevant for understanding and mitigating nitrosamine formation in industrial processes, such as water treatment and drug manufacturing .

Development of Selective Detection Techniques

The compound's distinct physicochemical properties, including its lipophilicity (LogP ~2.44) and electrochemical behavior, make it a useful probe for developing and evaluating new detection methods. This includes optimizing techniques like anodic voltammetry or photolytic denitrosation for improved sensitivity and selectivity in detecting trace levels of this specific N-nitrosamine [5].

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